
3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-amine, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not available in the search results.Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes two fluorine atoms and a methoxymethyl group attached to the pyrrolidine ring.Scientific Research Applications
Environmental Impact and Exposure Analysis
Perfluorinated compounds, including 3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-amine, have been extensively used in various products, applications, and industrial processes. These compounds are fully fluorinated anthropogenic substances known for their persistence and potential toxic effects. The study by Fromme et al. (2017) aimed to assess the body burden of different perfluorinated substances, including ADONA (a replacement product for restricted substances), in populations exposed via drinking water. The study highlighted the importance of reducing exposure to such compounds, particularly for populations living near manufacturing facilities Fromme et al., 2017.
Urinary Excretion Analysis in Health Assessments
In a different context, the urinary excretion of various amines, including related compounds, was studied in normal children to understand the excretion patterns of these compounds and their potential health implications. The study by Perry et al. (1962) found that normal children excrete a range of amines, and the study suggested that examining the excretion of amines could provide insights into cerebral dysfunctions Perry et al., 1962.
Toxicity and Workplace Safety
The toxicity profile of aromatic amino compounds, which are structurally related or used in the synthesis of similar compounds, is also a critical area of research. For example, the compound 5-amino-2-(trifluoromethyl)pyridine, used as an intermediate in pharmaceutical production, showed significant toxicity and absorption through the respiratory tract in a case study, leading to severe health issues like methemoglobinemia and toxic encephalopathy Tao et al., 2022.
Dietary Influence on Health Biomarkers
Research by Magagnotti et al. (2000) explored the effect of diet on serum albumin and hemoglobin adducts of heterocyclic amines, including 2‐amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP). This study indicated the significance of dietary habits in the formation of such adducts and their potential role in understanding exposure and internal doses of harmful compounds in humans Magagnotti et al., 2000.
Health Risk Assessment
Studies have also focused on the risk assessment of exposure to heterocyclic aromatic amines (HAAs) and their association with health conditions like kidney stones. Zhang et al. (2022) investigated the relationship between HAAs and the occurrence of kidney stones, revealing that increased urinary concentrations of certain HAAs are associated with a higher risk of kidney stones Zhang et al., 2022.
properties
IUPAC Name |
3-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2O/c1-14-6-8-5-9(10,11)7-13(8)4-2-3-12/h8H,2-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZMWODJEYKPIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1CCCN)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(2-azidoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493127.png)
![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493128.png)
![2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493130.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)
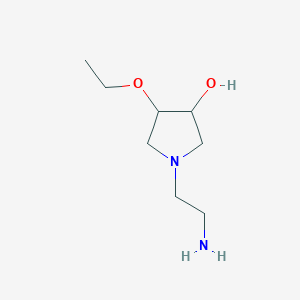
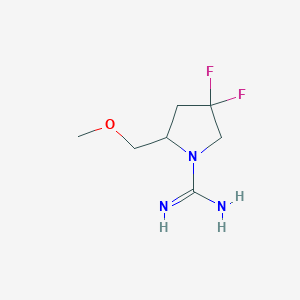

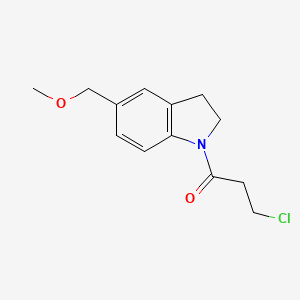

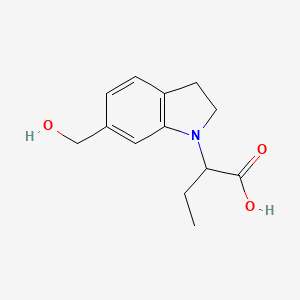

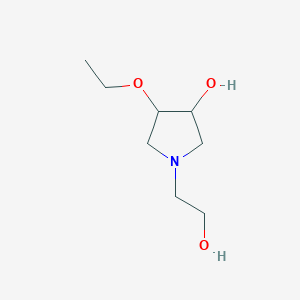
![6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493148.png)